(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol
Description
Properties
Molecular Formula |
C24H41N5O5 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol |
InChI |
InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2/t19-,22+/m0/s1 |
InChI Key |
MNLPTJIGMKIWMK-SIKLNZKXSA-N |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol typically involves multiple steps, starting with the preparation of the nitrobenzo[c][1,2,5]oxadiazole moiety. This can be achieved through the reaction of 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole with an appropriate amine . The resulting intermediate is then coupled with a long-chain aliphatic amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or other additives to enhance the reaction efficiency .
Chemical Reactions Analysis
Enzymatic Reactions with Ceramide Synthases
This compound serves as a critical substrate for measuring CerS activity due to its fluorescent nitrobenzodiazole (NBD) moiety. Reactions typically involve:
-
Incubation conditions : 25 mM HEPES buffer (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM dithiothreitol, 0.01% fatty acid-free BSA, and 50 μM fatty acid-CoA substrates .
-
Mechanism : CerS enzymes catalyze the N-acylation of the sphingoid base using fatty acid-CoA, forming NBD-dihydroceramide (Fig. 1). The reaction is monitored via fluorescence or TLC separation .
Key data :
| Parameter | Value/Observation | Source |
|---|---|---|
| Substrate Km (CerS2) | ~5 μM for C24:1-CoA | |
| Product confirmation | m/z 850.6369 (C24:1 NBD-dihydroceramide) | |
| Inhibition by myriocin | Reduces ceramide levels by 30–40% |
Synthetic Modifications and Derivative Formation
The compound’s primary amine and hydroxyl groups enable derivatization for probe development:
-
Acylation : Reacts with fatty acid-CoA derivatives (e.g., C16:0-CoA, C24:1-CoA) to form fluorescent ceramides .
-
Fluorescent tagging : The NBD group facilitates real-time tracking of sphingolipid trafficking in live cells .
Example protocol for C16:0 NBD-dihydroceramide synthesis :
-
Combine 10 μM compound with 50 μM C16:0-CoA and CerS5-enriched HEK293 lysate.
-
Incubate at 37°C for 30 minutes.
-
Terminate reaction with 200 μL methanol.
Inhibition Studies
The compound’s activity is modulated by sphingolipid pathway inhibitors:
| Inhibitor | Effect on CerS Activity | Biological Impact |
|---|---|---|
| Myriocin | 50% reduction | Decreases mitochondrial ceramides |
| Fumonisin B1 | Competitive inhibition | Blocks dihydroceramide formation |
Notable finding : Pre-treatment with myriocin normalizes elevated ceramide levels induced by lipotoxic diets (Table 1) :
| N-acyl chain | Milk-fat diet (pmol/mg) | Milk-fat diet + myriocin (pmol/mg) |
|---|---|---|
| Total | 191.2 ± 21.9 | 128.5 ± 16.3 |
| C16:0 | 15.8 ± 6.2 | 9.7 ± 2.4 |
| C18:0 | 12.0 ± 2.2 | 8.1 ± 0.8 |
Analytical Characterization
Post-reaction products are validated using:
-
High-resolution mass spectrometry : Confirms m/z values within 3.5 ppm accuracy .
-
TLC mobility : C16:0 NBD-dihydroceramide (Rf = 0.42) vs. C24:1 (Rf = 0.55) .
-
NMR spectroscopy : Distinguishes stereoisomers via coupling constants (e.g., J = 6.8 Hz for isopropyl groups) .
Stability and Reaction Optimization
-
pH sensitivity : Optimal activity at pH 7.4; activity declines by >50% at pH <6.5 .
-
Temperature : Reactions are typically conducted at 37°C, mimicking physiological conditions .
This compound’s versatility in enzymatic assays and synthetic adaptability make it indispensable for studying sphingolipid metabolism and developing therapeutic agents targeting CerS .
Scientific Research Applications
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Industry: Used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known for its strong fluorescence, which can be used to track the compound’s interaction with proteins and other biomolecules. The long aliphatic chain allows for integration into biological membranes, facilitating its use in imaging and drug delivery applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Estimated based on structural similarity to .
Key Observations:
Lipophilicity : The target compound’s octadecane chain likely grants superior membrane permeability compared to ’s polar pyran derivative and ’s biphenyl analog .
Fluorescence : ’s biphenyl-NBD conjugate may exhibit stronger fluorescence due to aromatic stacking, whereas the target compound’s long chain could quench fluorescence .
Synthetic Feasibility : demonstrates high-yield synthesis (89%) for NBD-hydrazide derivatives, suggesting scalable routes for related compounds .
Physicochemical and Functional Properties
Biological Activity
(2S,3R)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is a complex organic compound notable for its biological activity and potential applications in biochemical research. This molecule features a long carbon chain with amino and hydroxy substituents and a nitrobenzo[c][1,2,5]oxadiazol moiety that contributes to its fluorescent properties. Its molecular formula is with an approximate molecular weight of 479.61 g/mol.
Biological Significance
The compound has been identified as a substrate for ceramide synthases (CerS), enzymes crucial for sphingolipid metabolism. Sphingolipids play vital roles in cell signaling and membrane structure, making this compound significant for various biological processes. The fluorescent properties of (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol enable its use in assays designed to measure CerS activity .
Research indicates that this compound can act as an inhibitor or modulator of CerS activity depending on the concentration and cellular context. The interaction with CerS is crucial for understanding its potential therapeutic roles, particularly in neuroprotection by influencing sphingolipid pathways.
Fluorescent Assays
A study demonstrated the use of (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol in a fluorescent assay for CerS activity. The assay showed that the substrate is efficiently utilized by CerS enzymes in cultured cells or tissue homogenates. This method allows for screening potential inhibitors of CerS activity .
Comparative Studies
The following table summarizes structural comparisons with related compounds that exhibit similar biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminooctadecane-1,3-diol | C18H39NO2 | Shorter carbon chain; lacks the nitrobenzodiazole moiety |
| NBD-sphingosine | C18H36N2O2 | Similar backbone; used as a fluorescent probe but lacks the nitro group |
| Sphinganine | C18H39NO2 | Similar length; lacks the nitrobenzo[c][1,2,5]oxadiazol group |
The presence of the nitrobenzo[c][1,2,5]oxadiazol moiety in (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol enhances its utility in biological assays due to its fluorescent properties.
Case Studies
Several studies have highlighted the compound's potential neuroprotective effects through modulation of sphingolipid metabolism. For instance:
- Neuroprotective Effects : One study investigated how (2S,3R)-2-amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol influences neuronal cell survival under stress conditions by affecting ceramide levels.
- Inhibition Studies : Another research focused on its inhibitory effects on specific CerS isoforms and how these interactions could be leveraged for therapeutic interventions in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization is likely .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation exposure. Avoid dust formation by using wet methods or closed systems .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Label containers with GHS hazard pictograms (e.g., H315, H319) .
Q. How can researchers characterize the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode.
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 2D NMR (e.g., NOESY for spatial proximity of protons) .
- Reference Standards : Compare retention times and spectral data with commercially available nitrobenzoxadiazole derivatives (e.g., 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported toxicity data for nitrobenzoxadiazole derivatives?
- Methodological Answer :
- Hypothesis Testing : Compare acute toxicity (e.g., LD50) across in vitro (cell lines) and in vivo (rodent models) systems to identify species-specific responses.
- Dose-Response Analysis : Use log-dose curves to determine threshold effects. Include negative controls (e.g., solvent-only) and positive controls (e.g., known carcinogens) .
- Data Harmonization : Apply meta-analysis tools to reconcile discrepancies from studies with varying exposure durations or endpoints. Use QSAR models to predict toxicity based on structural analogs .
Q. What experimental frameworks are suitable for studying the ecological persistence of this compound in aquatic systems?
- Methodological Answer :
- Study Design :
- Field Validation : Collect water samples from contaminated sites and quantify residues using isotope-dilution mass spectrometry (e.g., 13C-labeled internal standards) .
Q. How can researchers optimize the synthesis of this compound to improve stereochemical fidelity?
- Methodological Answer :
- Reaction Conditions :
- Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess.
- Temperature Control : Maintain reaction temperatures below 40°C to prevent racemization of the (2s,3r) stereocenter .
- Purification : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Validate purity via polarimetry and circular dichroism .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent biological activity in cell-based assays?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC50/EC50) using software like GraphPad Prism.
- Error Analysis : Calculate 95% confidence intervals for IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups.
- Reprodubility : Include triplicate technical replicates and biological replicates (n ≥ 3) to account for plate-to-plate variability .
Safety and Regulatory Compliance
Q. How should researchers address gaps in ecological toxicity data for regulatory submissions?
- Methodological Answer :
- Tiered Testing : Start with acute toxicity assays (e.g., algae growth inhibition, OECD 201) followed by chronic studies (e.g., fish embryo toxicity test, OECD 236).
- Read-Across Analysis : Leverage data from structurally related nitrobenzoxadiazoles (e.g., 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine) to infer ecotoxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
